2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a chemical compound with the molecular formula C9H7Cl2F2O4 and a molecular weight of 287.04 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various demanding applications . It is used in scientific research, particularly in medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves multiple steps, including difluoromethylation and chlorination reactions. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize advanced difluoromethylation techniques . These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of continuous flow reactors and automated systems helps in maintaining the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used depending on the specific reaction requirements.
Substitution Reagents: Nucleophilic and electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds and the study of biological processes.
Pharmaceutical Development: The compound is valuable for studying drug interactions and developing new medications.
Biological Research: It is used to investigate the effects of difluoromethoxy groups on biological systems.
Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and selectivity . The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as a chemical intermediate in the synthesis of crop-protection products.
Trifluoromethylpyridines: These compounds are used in agrochemical and pharmaceutical industries.
Uniqueness
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is unique due to its difluoromethoxy group, which imparts distinct reactivity and selectivity compared to similar compounds . This makes it particularly valuable for specific applications in medicinal chemistry and pharmaceutical development.
Properties
IUPAC Name |
2-[2,3-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-5-2-3(17-9(12)13)1-4(6(5)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDVAUDUHBUPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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